2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline
Overview
Description
2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and quinoline structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization of pyrrole derivatives with acyl (bromo)acetylenes can be achieved using solid alumina at room temperature . This is followed by the addition of propargylamine to the acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atoms and the presence of a tert-butyl group.
1H-pyrrolo[2,3-f]quinoline: This compound shares the core structure but lacks the hexahydro modification.
Uniqueness
2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline is unique due to its specific ring fusion and hydrogenation state, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[2,3-f]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-2,6,8,11,13H,3-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFNZJZCYYFGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C3C1CCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511220 | |
Record name | 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344335-31-5 | |
Record name | 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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